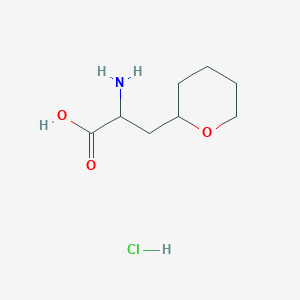

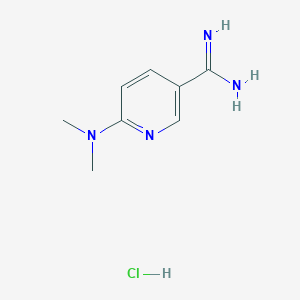

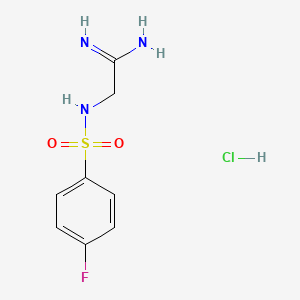

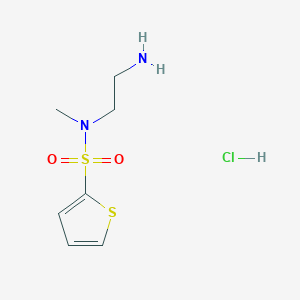

3-(Aminomethyl)-4,4-dimethylpentanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group. They are used in a variety of applications, including as intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structure of aminomethyl compounds typically includes a carbon atom bonded to an amino group and a methyl group . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis

Aminomethyl compounds can participate in a variety of chemical reactions. For example, they can act as bases, reacting with acids to form salts . They can also undergo various organic reactions, such as those involving nucleophilic substitution or addition .Physical and Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary depending on their specific structure. For example, they may have different solubilities, melting points, and reactivities .科学的研究の応用

Spectroscopic and Diffractometric Study

Research has explored the polymorphism of investigational pharmaceutical compounds through spectroscopic and diffractometric studies. These studies offer insights into the analytical and physical characterization challenges posed by compounds with similar structures to "3-(Aminomethyl)-4,4-dimethylpentanoic acid hydrochloride". Polymorphic forms exhibit distinct spectra and diffraction patterns, highlighting the importance of solid-state nuclear magnetic resonance (SSNMR) and molecular spectroscopic methods in characterizing subtle structural differences (Vogt et al., 2013).

Functional Modification of Hydrogels

A study on the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various aliphatic and aromatic amines demonstrates the potential for creating amine-treated polymers with enhanced thermal stability and biological activity. This research suggests the utility of similar chemical structures in medical applications, such as antibacterial and antifungal treatments (Aly & El-Mohdy, 2015).

Synthesis and Antiviral Activity

The synthesis and evaluation of substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives for antiviral activities provide a foundation for the potential medical applications of "this compound" derivatives. Although the specific compound was not active against certain viruses, its structural analogs showed promise in suppressing influenza virus replication, indicating the potential for antiviral drug development (Ivashchenko et al., 2014).

Self-Assembled Films for Drug Delivery

Hydrogen-bonded layer-by-layer assembled films, crosslinked and modified with amino compounds, demonstrate pH- and thermosensitive swelling behaviors, and enhanced swelling in the presence of saccharides. This research highlights the potential of similar compounds in the development of smart materials for controlled drug delivery applications (Ding et al., 2009).

作用機序

Safety and Hazards

将来の方向性

Aminomethyl compounds have a wide range of applications in various fields, including pharmaceuticals, organic synthesis, and materials science . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their properties and mechanisms of action.

生化学分析

Biochemical Properties

3-(Aminomethyl)-4,4-dimethylpentanoic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with Lewis acids, such as amines or carboxylic acids, facilitating catalytic reactions . These interactions are essential for various biochemical processes, including enzyme catalysis and protein binding.

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with specific cellular receptors, leading to changes in cell signaling and gene expression patterns . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term effects. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and cellular effects. Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or improving cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and metabolic disturbances . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can participate in amino acid metabolism, where it is converted into other metabolites through enzymatic reactions . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can affect its biochemical properties and cellular effects, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects.

特性

IUPAC Name |

3-(aminomethyl)-4,4-dimethylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(5-9)4-7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKKMYOAYAVRMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

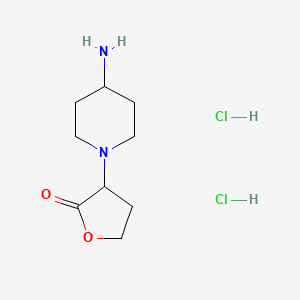

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)

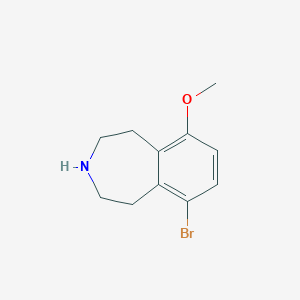

![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)